molecular formula C11H11NO4 B2809399 Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate CAS No. 2034250-52-5

Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate

Cat. No.: B2809399
CAS No.: 2034250-52-5
M. Wt: 221.212
InChI Key: GGKFRWAUMQPXSB-UHFFFAOYSA-N
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Description

Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of [2,2’-bifuran]-5-ylmethanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl ([2,2’-bifuran]-5-ylmethyl)carbamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the bifuran moiety.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of methyl ([2,2’-bifuran]-5-ylmethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ([2,2’-bifuran]-5-ylmethyl)carbamate
  • Propyl ([2,2’-bifuran]-5-ylmethyl)carbamate
  • Butyl ([2,2’-bifuran]-5-ylmethyl)carbamate

Uniqueness

Methyl ([2,2’-bifuran]-5-ylmethyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

methyl N-[[5-(furan-2-yl)furan-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-14-11(13)12-7-8-4-5-10(16-8)9-3-2-6-15-9/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKFRWAUMQPXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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